[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone: is an organic compound with a complex structure that includes both phenoxy and nitrophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone typically involves the nucleophilic substitution reaction of catechol and 4-nitrophenylmethanone in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere of nitrogen (N2) at elevated temperatures around 80°C .
Industrial Production Methods: These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone-type products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving phenolic and nitro groups .
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or high-temperature resistant resins .
Wirkmechanismus
The mechanism of action of [2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting the overall activity of the compound .
Vergleich Mit ähnlichen Verbindungen
®-(+)-2-(4-Hydroxyphenoxy)propionic Acid: This compound shares the phenoxy group but differs in the presence of a propionic acid moiety instead of a nitrophenyl group.
4-(2-Hydroxyphenoxy)phthalic Nitrile: Similar in having a phenoxy group but contains a phthalic nitrile group instead of a nitrophenyl group.
Uniqueness: The presence of both phenoxy and nitrophenyl groups in [2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone makes it unique, providing a combination of chemical properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C19H13NO5 |
---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H |
InChI-Schlüssel |
BULXAFQDQFCERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.